1-(3-Ethoxypropyl)azetidin-3-amine
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Overview
Description
1-(3-Ethoxypropyl)azetidin-3-amine is a four-membered heterocyclic compound containing an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypropyl)azetidin-3-amine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation, which facilitates cyclocondensation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as alkylation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxypropyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organometallic reagents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-(3-Ethoxypropyl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound’s ring strain and unique electronic properties enable it to participate in various biochemical pathways. It can act as an enzyme inhibitor or modulator, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Azetidine: The parent compound, known for its high ring strain and reactivity.
Uniqueness: 1-(3-Ethoxypropyl)azetidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethoxypropyl group enhances its solubility and reactivity compared to unsubstituted azetidines .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-2-11-5-3-4-10-6-8(9)7-10/h8H,2-7,9H2,1H3 |
InChI Key |
KDNUCXUAGGYNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1CC(C1)N |
Origin of Product |
United States |
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